molecular formula C8H7BrFIO B12861238 5-Fluoro-2-iodo-4-methoxybenzyl bromide

5-Fluoro-2-iodo-4-methoxybenzyl bromide

Cat. No.: B12861238
M. Wt: 344.95 g/mol
InChI Key: ZLCKFXDAYOTVRQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrFIO. It is a derivative of benzyl bromide, featuring fluorine, iodine, and methoxy substituents on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iodo-4-methoxybenzyl bromide typically involves multi-step organic reactions. One common method includes the halogenation of a benzyl precursor. For instance, starting with 5-Fluoro-2-iodo-4-methoxybenzyl alcohol, bromination can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodo-4-methoxybenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-2-iodo-4-methoxybenzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-4-methoxybenzyl bromide involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of receptor functions. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxybenzyl bromide
  • 2-Iodo-4-methoxybenzyl bromide
  • 4-Methoxybenzyl bromide

Uniqueness

5-Fluoro-2-iodo-4-methoxybenzyl bromide is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and in studies involving halogen bonding and reactivity .

Properties

Molecular Formula

C8H7BrFIO

Molecular Weight

344.95 g/mol

IUPAC Name

1-(bromomethyl)-5-fluoro-2-iodo-4-methoxybenzene

InChI

InChI=1S/C8H7BrFIO/c1-12-8-3-7(11)5(4-9)2-6(8)10/h2-3H,4H2,1H3

InChI Key

ZLCKFXDAYOTVRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)CBr)F

Origin of Product

United States

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